molecular formula C14H24O2 B14325708 Methyl 2-(4-tert-butylcyclohexylidene)propanoate CAS No. 105613-85-2

Methyl 2-(4-tert-butylcyclohexylidene)propanoate

Cat. No.: B14325708
CAS No.: 105613-85-2
M. Wt: 224.34 g/mol
InChI Key: JADAGPJVEFHGHK-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylcyclohexylidene)propanoate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.343 g/mol This compound is a derivative of propanoic acid and features a cyclohexylidene ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)propanoate typically involves the esterification of 2-(4-tert-butylcyclohexylidene)propanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylcyclohexylidene)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

Methyl 2-(4-tert-butylcyclohexylidene)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-isobutylphenyl)propanoate
  • Methyl 2-(4-tert-butylcyclohexylidene)propyl formate
  • Methyl 2-(4-tert-butylcyclohexylidene)propionic acid

Uniqueness

Methyl 2-(4-tert-butylcyclohexylidene)propanoate is unique due to its specific structural features, such as the presence of a tert-butyl group and a cyclohexylidene ring

Properties

CAS No.

105613-85-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl 2-(4-tert-butylcyclohexylidene)propanoate

InChI

InChI=1S/C14H24O2/c1-10(13(15)16-5)11-6-8-12(9-7-11)14(2,3)4/h12H,6-9H2,1-5H3

InChI Key

JADAGPJVEFHGHK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(CC1)C(C)(C)C)C(=O)OC

Origin of Product

United States

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